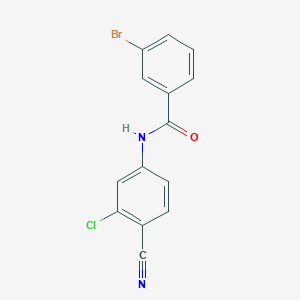
3-bromo-N-(3-chloro-4-cyanophenyl)benzamide
Vue d'ensemble
Description
"3-bromo-N-(3-chloro-4-cyanophenyl)benzamide" is a chemical compound of interest in various fields of chemistry and materials science. This compound is part of a broader class of benzamides that are often studied for their unique structural and chemical properties.
Synthesis Analysis
Synthesis of benzamide derivatives, similar to "this compound", typically involves multi-step chemical reactions. These processes often include the condensation of aniline derivatives with benzoyl chloride in aqueous or non-aqueous media, followed by various functionalization reactions (Abbasi et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These compounds often exhibit interesting structural features, such as specific dihedral angles between benzene rings and the presence of intramolecular hydrogen bonds (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including S-cyclization and reactions with different alkyl halides. These reactions are crucial for creating diverse molecular structures with potential applications in medicinal chemistry and materials science (Saeed & Wong, 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives are influenced by their molecular structure. Properties like melting points, solubility, and crystalline structure can be determined using various analytical techniques. The presence of halogen atoms in the benzamide structure often plays a significant role in defining these physical properties (Rajput, Chernyshev, & Biradha, 2010).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity and stability, are influenced by the presence of functional groups like bromo, chloro, and cyano. Studies often focus on understanding the interaction of these compounds with other chemical entities and their potential role in forming complex molecular architectures (Mondal, Shukla, Biswas, & Chopra, 2018).
Applications De Recherche Scientifique
Porous Material Assembly
Research by Rajput et al. (2010) has demonstrated that halogen derivatives, including bromo compounds similar to 3-bromo-N-(3-chloro-4-cyanophenyl)benzamide, can form triple helical columns through N-H...O hydrogen bonds. These structures have shown the capability to assemble into porous materials when interacting via halogen-halogen interactions, highlighting their potential application in materials science, particularly in the development of novel porous materials for various technological applications (Rajput, Chernyshev, & Biradha, 2010).
Antipathogenic Activity
Limban et al. (2011) investigated the antipathogenic properties of thiourea derivatives, including bromo-substituted compounds. These derivatives exhibited significant antimicrobial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of halogen atoms, such as bromine, in these compounds was correlated with their enhanced anti-pathogenic effects, suggesting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Intermolecular Interactions and Crystal Packing
Saeed et al. (2020) studied the intermolecular interactions and crystal packing of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. The study highlighted the importance of hydrogen bonding and π-interactions in stabilizing the crystal structures of these compounds. Such insights are crucial for understanding the solid-state chemistry of bromo-substituted benzamides, paving the way for their application in designing compounds with desired physical properties (Saeed et al., 2020).
Crystal Structure Analysis
Research by Saeed et al. (2010) on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided detailed insights into the crystal structure of bromo-substituted benzamides. Their findings on the intramolecular hydrogen bonding and mass fragmentation patterns contribute to a deeper understanding of the structural characteristics of these compounds, which could be vital for their application in pharmaceutical and materials science (Saeed, Rashid, Bhatti, & Jones, 2010).
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-3-1-2-9(6-11)14(19)18-12-5-4-10(8-17)13(16)7-12/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJFCZKSANVYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260368 | |
| Record name | 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349401-85-0 | |
| Record name | 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349401-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



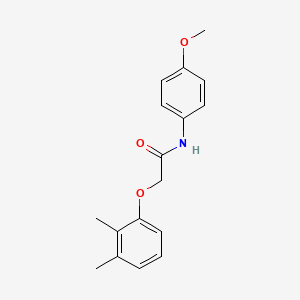
![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)
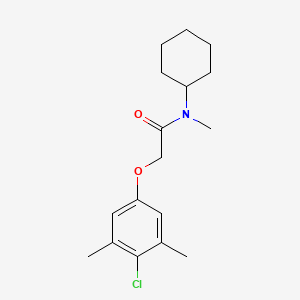
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)
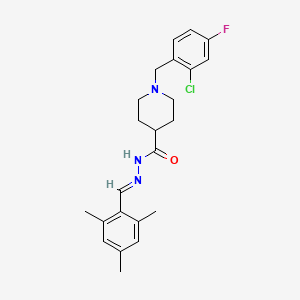
![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)
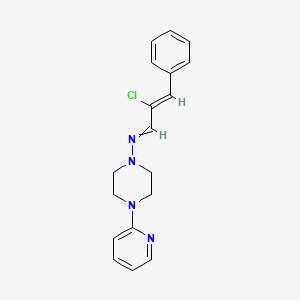

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)
![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)
![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)
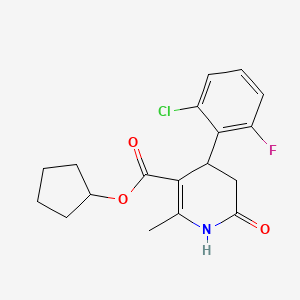
![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)